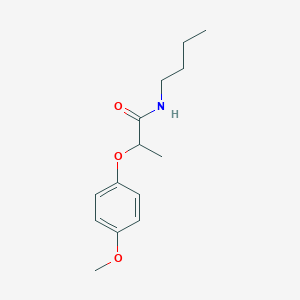![molecular formula C13H16N2O4 B4700222 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine](/img/structure/B4700222.png)
4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine
Übersicht
Beschreibung
4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine, also known as MNV, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of nitroalkenes and has been found to exhibit a range of interesting biochemical and physiological effects. In We will also discuss the current scientific research applications of MNV and list future directions for further studies.
Wirkmechanismus
The mechanism of action of 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine involves its ability to interact with cellular proteins and enzymes. 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine has been found to inhibit the activity of certain enzymes, leading to the induction of apoptosis in cancer cells. 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine has also been found to modulate the activity of certain signaling pathways, leading to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegenerative diseases. 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine has also been found to modulate the activity of certain enzymes and signaling pathways, leading to its diverse biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine for lab experiments is its high purity and stability. 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine can be easily synthesized in large quantities, making it a suitable compound for scientific research. However, one of the limitations of 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine is its potential toxicity. Studies have shown that 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine can be toxic at high concentrations, requiring careful handling and monitoring during lab experiments.
Zukünftige Richtungen
There are several future directions for further studies on 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine. One potential direction is to investigate the potential of 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine as a cancer therapeutic agent. Studies could focus on the development of 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine-based drugs and the optimization of dosing and delivery methods. Another potential direction is to investigate the potential of 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine in the treatment of inflammatory and neurodegenerative diseases. Studies could focus on the mechanisms of action of 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine and its effects on cellular pathways involved in these diseases. Additionally, studies could investigate the potential of 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine in combination with other drugs or therapies for enhanced efficacy.
Wissenschaftliche Forschungsanwendungen
4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine is in the field of cancer research. Studies have shown that 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. 4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-[3-methoxy-4-[(Z)-2-nitroethenyl]phenyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-13-10-12(14-6-8-19-9-7-14)3-2-11(13)4-5-15(16)17/h2-5,10H,6-9H2,1H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZFWQQEGYYICA-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)/C=C\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4700144.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4700149.png)

![4-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4700169.png)
methanol](/img/structure/B4700172.png)

![N-cyclohexyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4700179.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4700186.png)
![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide](/img/structure/B4700187.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4700200.png)
![5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700207.png)
![1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4700208.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4700212.png)